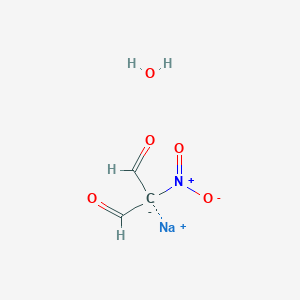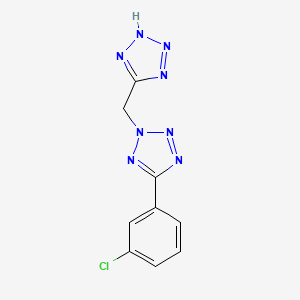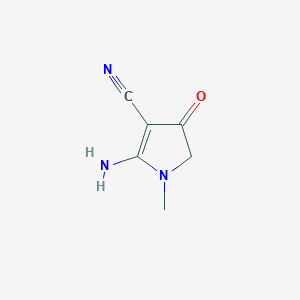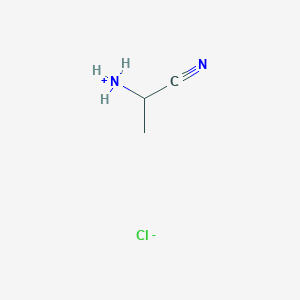
Sodium nitromalonaldehyde
概要
説明
Sodium nitromalonaldehyde is a chemical compound with the molecular formula C3H2NNaO4. It is known for its role as a reagent in organic synthesis, particularly in the formation of nitro compounds. The compound is typically found as a monohydrate and is recognized for its impact-sensitive and thermally unstable nature .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde involves the reaction of mucobromic acid with sodium nitrite in an aqueous solution. The process is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The reaction mixture is then cooled to precipitate the product, which is further purified by recrystallization from ethanol and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniformity and yield. The product is typically dried and stored under controlled conditions to prevent decomposition .
化学反応の分析
Types of Reactions: Sodium nitromalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitromalonaldehyde derivatives.
科学的研究の応用
Sodium nitromalonaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing nitro compounds and heterocycles.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the synthesis of pigments and dyes
作用機序
The mechanism of action of sodium nitromalonaldehyde involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitro group significantly influences its reactivity, making it a versatile reagent in organic synthesis. The compound can form stable intermediates that facilitate the formation of complex molecules .
類似化合物との比較
Nitromalonaldehyde: The parent compound, which is less stable and more reactive.
Dinitropyridone: A similar compound used in nitro compound synthesis.
Nitropyrimidinone: Another related compound with similar reactivity
Uniqueness: Sodium nitromalonaldehyde is unique due to its stability compared to nitromalonaldehyde, making it more practical for use in synthetic applications. Its ability to participate in a wide range of reactions also sets it apart from other similar compounds .
特性
IUPAC Name |
sodium;2-nitropropanedial;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCQHYLSWEYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817546.png)

![Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B7817557.png)
![Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate](/img/structure/B7817561.png)




![8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B7817597.png)
![(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate](/img/structure/B7817598.png)




